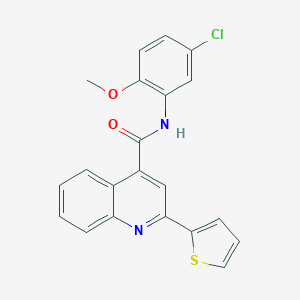

(Z)-3-(4-(benzyloxy)phenyl)-2-(4-cyclopropylthiazol-2-yl)acrylonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z)-3-(4-(benzyloxy)phenyl)-2-(4-cyclopropylthiazol-2-yl)acrylonitrile is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. The compound is a derivative of acrylonitrile and contains a thiazolyl and benzyl group.

Aplicaciones Científicas De Investigación

Molecular Packing and Intermolecular Interactions

The study of molecular structures and intermolecular interactions in polymorphs of acrylonitrile derivatives highlights the significance of molecular packing properties. These interactions are crucial for interpreting the emission properties of these compounds, as demonstrated by the analysis of (Z)-2-phenyl-3-(4-(pyridin-2-yl)phenyl)acrylonitrile polymorphs. Such research sheds light on the role of molecular conformation changes, such as rotations around single C-C bonds, in influencing the solid-state properties of these materials (Percino et al., 2014).

Photophysical and Electrochemical Properties

Investigations into the photophysical and electrochemical characteristics of acrylonitrile derivatives, like (Z)-2-phenyl-3-(5-(4-(thiophen-2-yl)benzo[c][1,2,5]thiadiazol-7-yl)thiophen-2-yl)acrylonitrile, offer insights into their potential applications in materials science. These studies encompass a range of analytical techniques, including ultraviolet–visible spectrophotometry, cyclic voltammetry, and single-crystal X-ray diffraction, to elucidate the compounds' optical characteristics and redox properties (Bhanvadia et al., 2016).

Supramolecular Networks and Fluorescence Behavior

The molecular structure and supramolecular networking of acrylonitrile derivatives, such as (Z)-3-(4-(diphenylamino)phenyl)-2-(pyridin-2-yl)-acrylonitrile, play a pivotal role in their fluorescence behavior. The interactions between molecules, characterized by C–H⋯π and CH⋯HC edge-to-face interactions, contribute to the formation of a supramolecular network that influences the optical properties of the compound in both powder and single-crystal forms. Such research is vital for understanding the material's potential in optoelectronic applications (Percino et al., 2014).

Propiedades

IUPAC Name |

(Z)-2-(4-cyclopropyl-1,3-thiazol-2-yl)-3-(4-phenylmethoxyphenyl)prop-2-enenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2OS/c23-13-19(22-24-21(15-26-22)18-8-9-18)12-16-6-10-20(11-7-16)25-14-17-4-2-1-3-5-17/h1-7,10-12,15,18H,8-9,14H2/b19-12- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWZWJCDQDXEDPO-UNOMPAQXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CSC(=N2)C(=CC3=CC=C(C=C3)OCC4=CC=CC=C4)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C2=CSC(=N2)/C(=C\C3=CC=C(C=C3)OCC4=CC=CC=C4)/C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B375944.png)

![2-[(E)-(5-bromo-1-methyl-2-oxoindol-3-ylidene)methyl]-3-(4-methylphenyl)quinazolin-4-one](/img/structure/B375945.png)

![2-[(E)-(1-benzyl-2-oxoindol-3-ylidene)methyl]-1H-quinazolin-4-one](/img/structure/B375947.png)

![3-acetyl-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-1H-indol-5-yl 3-phenylacrylate](/img/structure/B375954.png)

![ethyl 1-ethyl-2-methyl-5-[(phenoxyacetyl)oxy]-1H-indole-3-carboxylate](/img/structure/B375956.png)

![N-(3-bromo-4-methylphenyl)-N-[1-(3-methylphenyl)-2-(methylsulfanyl)-1,3-diazaspiro[4.5]dec-2-en-4-ylidene]amine](/img/structure/B375958.png)

![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-bromobenzamide](/img/structure/B375961.png)

![ethyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B375962.png)